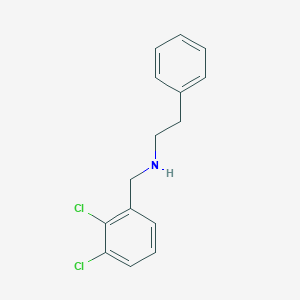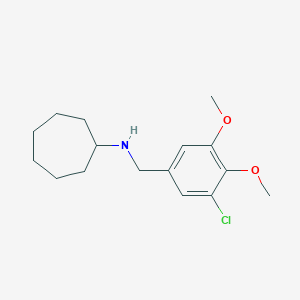![molecular formula C25H20N2O3S B252782 N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B252782.png)
N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide is a complex organic compound that features a biphenyl group, a methoxyphenyl group, and a thiophene carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the biphenyl-4-ylcarbonyl chloride: This is achieved by reacting biphenyl-4-carboxylic acid with thionyl chloride.
Coupling with 4-amino-2-methoxyphenyl: The biphenyl-4-ylcarbonyl chloride is then reacted with 4-amino-2-methoxyphenyl to form the intermediate product.
Formation of the final product: The intermediate product is then reacted with thiophene-2-carboxylic acid under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and thiophene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets. The biphenyl group allows for strong hydrophobic interactions, while the methoxyphenyl and thiophene groups can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to bind to specific proteins or enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[(biphenyl-4-ylcarbonyl)amino]phenyl}furan-2-carboxamide
- N-{4-[(biphenyl-4-ylcarbonyl)amino]cyclohexyl}[1,1’-biphenyl]-4-carboxamide
Uniqueness
N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. Additionally, the thiophene ring provides distinct aromatic characteristics compared to other similar compounds.
Propriétés
Formule moléculaire |
C25H20N2O3S |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
N-[2-methoxy-4-[(4-phenylbenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H20N2O3S/c1-30-22-16-20(13-14-21(22)27-25(29)23-8-5-15-31-23)26-24(28)19-11-9-18(10-12-19)17-6-3-2-4-7-17/h2-16H,1H3,(H,26,28)(H,27,29) |
Clé InChI |
DRMPCKLXPZSLOP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC=CS4 |
SMILES canonique |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine](/img/structure/B252699.png)
![2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol](/img/structure/B252703.png)
![N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252704.png)
![N-(4-fluorobenzyl)-N-{[5-(2-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252706.png)
![4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid](/img/structure/B252708.png)
![4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid](/img/structure/B252709.png)

![N-cyclopropyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amine](/img/structure/B252714.png)


![2-({3-Methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B252717.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B252718.png)

![2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B252722.png)
